1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid
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Overview
Description
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with ethoxy and methylthio groups, and a piperidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl cyanoacetate with thiourea in the presence of a base to form 2-amino-4-ethoxy-6-methylthiopyrimidine.
Substitution Reaction: The amino group on the pyrimidine ring is then substituted with a piperidine-2-carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or catalyst
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethoxy and methylthio groups can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
- 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid
- 1-(6-Ethoxy-2-(ethylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid
- 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid
Comparison: 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and selectivities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-3-19-11-8-10(14-13(15-11)20-2)16-7-5-4-6-9(16)12(17)18/h8-9H,3-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPQQXCUYHEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCCC2C(=O)O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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